

Vat Blue 6: An In-depth Technical Guide to Interdisciplinary Research Applications

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Compound of Interest

Compound Name: *Vat Blue 6*

Cat. No.: *B15553376*

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Abstract

Vat Blue 6, also known as 3,3'-Dichloroindanthrone (C.I. 69825), is a synthetic anthraquinone dye recognized for its exceptional stability and performance as a pigment. While its primary application has historically been in the textile and coatings industry, its robust, polycyclic aromatic structure and electrochemical activity make it a compelling candidate for a range of advanced, interdisciplinary research applications. This guide provides a technical overview of the core properties of **Vat Blue 6** and explores its emerging applications in materials science, particularly in energy storage and organic electronics. It includes detailed representative experimental protocols for material synthesis and device fabrication, summarizes key quantitative data, and uses process-flow diagrams to illustrate complex workflows. This document also addresses the current landscape of its biomedical potential, identifying critical knowledge gaps and opportunities for future investigation.

Core Properties of Vat Blue 6

Vat Blue 6 is a halogenated derivative of indanthrone (Vat Blue 4). Its chemical structure, characterized by a large, planar π -conjugated system and electron-withdrawing chloro- and keto- groups, dictates its physical and chemical properties. These properties, including high thermal stability, poor solubility in common solvents, and electrochemical activity, are foundational to its traditional use and its potential in new technological domains.

Physical and Chemical Data

The fundamental properties of **Vat Blue 6** are summarized in the table below. This data is essential for its handling, processing, and integration into novel material systems.

Property	Value	Reference(s)
IUPAC Name	15,30-dichloro-2,17-diazaheptacyclo[16.12.0.0 ^{3,16} .0 ^{4,13} .0 ^{6,11} .0 ^{19,28} .0 ^{21,26}]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone	[1]
Synonyms	C.I. Vat Blue 6, C.I. 69825, 3,3'-Dichloroindanthrone, Vat Blue BC	[1]
CAS Number	130-20-1	[1]
Molecular Formula	C ₂₈ H ₁₂ Cl ₂ N ₂ O ₄	[1]
Molecular Weight	511.31 g/mol	[1][2]
Appearance	Aquamarine blue powder	[3]
Solubility	Insoluble in water, Acetone, Ethanol, Toluene. Slightly soluble in hot Chloroform, 2-Chlorophenol, and hot Pyridine.	[4]
Thermal Stability	High; stable up to 300 °C (for related Pigment Blue 60)	[5]
Chemical Stability	Stable under normal temperatures and pressures. Incompatible with strong oxidizing and reducing agents.	[6]

Application in Energy Storage: High-Performance Battery Electrodes

Organic molecules with redox-active carbonyl groups, such as anthraquinone derivatives, are promising electrode materials for lithium-ion batteries (LIBs) due to their high theoretical capacities, low cost, and structural diversity. The indanthrone skeleton is particularly attractive due to its multiple redox centers. While research on **Vat Blue 6** is limited, studies on its precursor, Vat Blue 4 (VB4), demonstrate the significant potential of this molecular class.

Quantitative Performance Data

A composite material using commercial Vat Blue 4 supported on reduced graphene oxide (VB4/rGO) has shown exceptional performance as a LIB anode. This data suggests a promising path for investigating **Vat Blue 6** and its derivatives.

Performance Metric	Value	Conditions	Reference(s)
Initial Discharge Capacity	1045 mAh g ⁻¹	Current density of 0.1 A g ⁻¹	[7] [8]
High-Rate Capability	315 mAh g ⁻¹	Current density of 5 A g ⁻¹	[7] [8]
Long-Term Cycling Stability	537 mAh g ⁻¹ retained after 1000 cycles	Current density of 1 A g ⁻¹	[7] [8]
Energy Gap (Poly(vat blue 6 sulfide))	1.565 eV	N/A (Theoretical/Experimental)	N/A

Experimental Protocol: Fabrication of a Coin Cell for Electrochemical Testing

This protocol describes a representative method for preparing and testing an electrode using a **Vat Blue 6**-based active material.

1. Electrode Slurry Preparation: a. In a glass vial, mix the active material (e.g., **Vat Blue 6** derivative), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 70:20:10. b. Add N-methyl-2-pyrrolidone (NMP) as a solvent to achieve a slurry with a honey-like viscosity suitable for casting. c. Stir the mixture on a magnetic stirrer for 12 hours at room temperature to ensure homogeneity.

2. Electrode Casting: a. Place a copper foil current collector on a flat vacuum plate. b. Use a doctor blade to cast the slurry onto the copper foil with a uniform thickness (e.g., 150 μm). c. Dry the coated foil in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.
3. Electrode Processing: a. Calender (press) the dried electrode using a roll press to ensure good contact between particles and the current collector and to control porosity. b. Punch out circular electrodes (e.g., 12 mm diameter) from the calendered sheet. c. Weigh the electrodes and measure their thickness to calculate the active material loading.
4. Coin Cell Assembly: a. Transfer all components into an argon-filled glove box. b. Assemble a CR2032-type coin cell in the following order: negative case, lithium metal anode, separator (e.g., Celgard 2400), the prepared **Vat Blue 6**-based cathode, a stainless-steel spacer, and the positive case. c. Add a few drops of electrolyte (e.g., 1 M LiPF_6 in a 1:1 v/v mixture of ethylene carbonate and dimethyl carbonate) onto the separator before closing the cell. d. Crimp the coin cell using a hydraulic crimper to ensure it is hermetically sealed.
5. Electrochemical Characterization: a. Let the assembled cell rest for 12 hours to ensure complete wetting of the electrode by the electrolyte. b. Perform galvanostatic charge-discharge cycling on a battery testing system within a defined voltage window (e.g., 1.5–3.5 V vs. Li/Li^+) at various current densities to determine specific capacity, cycling stability, and rate capability.

Visualization: Battery Electrode Fabrication Workflow

The following diagram illustrates the key steps in fabricating and testing a coin cell with a novel electrode material.



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Workflow for Battery Electrode Fabrication and Testing.

Application in Organic Electronics

The excellent thermal stability and semiconducting nature of large π -conjugated systems make indanthrone derivatives like **Vat Blue 6** intriguing candidates for use in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). They can potentially function as either electron donor or acceptor materials. While specific device performance data for **Vat Blue 6** is not widely available in peer-reviewed literature, this represents a significant opportunity for research.

Experimental Protocol: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell

This protocol provides a representative procedure for fabricating an OPV device, which can be adapted to test **Vat Blue 6** or its derivatives.

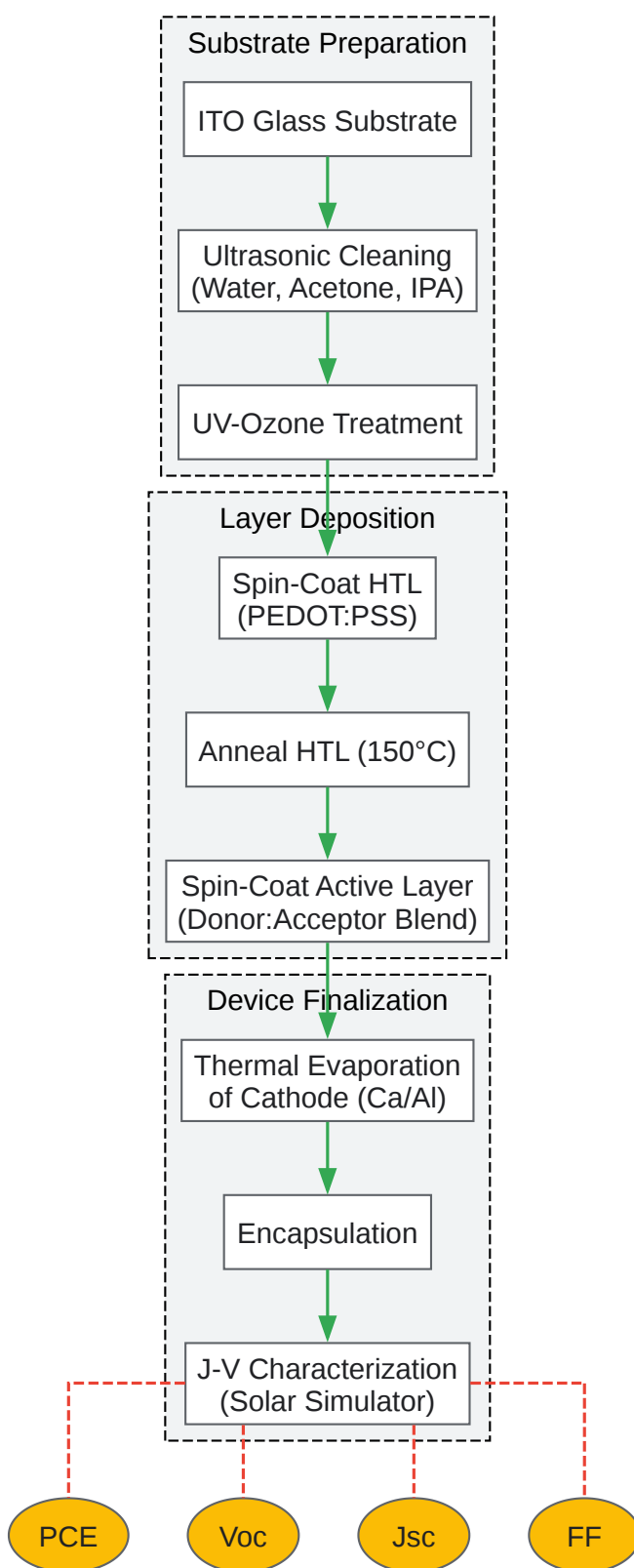
1. Substrate Cleaning: a. Use pre-patterned indium tin oxide (ITO) coated glass substrates. b. Sequentially clean the substrates by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each). c. Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues.
2. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) in isopropanol. b. Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate (e.g., at 4000 rpm for 60 seconds). c. Anneal the substrate on a hotplate at 150°C for 15 minutes in air.
3. Active Layer Deposition (inside a nitrogen-filled glove box): a. Prepare a solution of the active layer blend. This typically consists of an electron donor (e.g., a polymer like PTB7-Th) and an electron acceptor (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor). **Vat Blue 6** could potentially be explored as a component in this blend. b. Dissolve the donor and acceptor materials in a suitable solvent like chlorobenzene or chloroform, often with a small amount of an additive like 1,8-diiodooctane to optimize morphology. c. Spin-coat the active layer solution onto the HTL (e.g., at 1000 rpm for 60 seconds). The thickness is critical and typically ranges from 100-300 nm. d. Allow the film to dry slowly in the glove box.

4. Cathode Deposition: a. Transfer the substrates into a thermal evaporator chamber connected to the glove box. b. Evacuate the chamber to a high vacuum ($<10^{-6}$ Torr). c. Sequentially deposit a thin layer of a low work function material (e.g., calcium, ~20 nm) followed by a thicker layer of a stable metal (e.g., aluminum, ~100 nm) through a shadow mask to define the device area.

5. Device Encapsulation and Characterization: a. Encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture. b. Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm^2) using a solar simulator. c. From the J-V curve, extract key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (V_{oc}), Short-Circuit Current Density (J_{sc}), and Fill Factor (FF).

Visualization: Organic Photovoltaic (OPV) Fabrication Workflow

This diagram outlines the layer-by-layer fabrication process of a standard organic solar cell.



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Fabrication and Characterization of an OPV Device.

Chemical Synthesis

Understanding the synthesis of **Vat Blue 6** is critical for ensuring material purity and for developing novel derivatives. The industrial synthesis typically involves the chlorination of its precursor, Vat Blue 4 (Indanthrone).

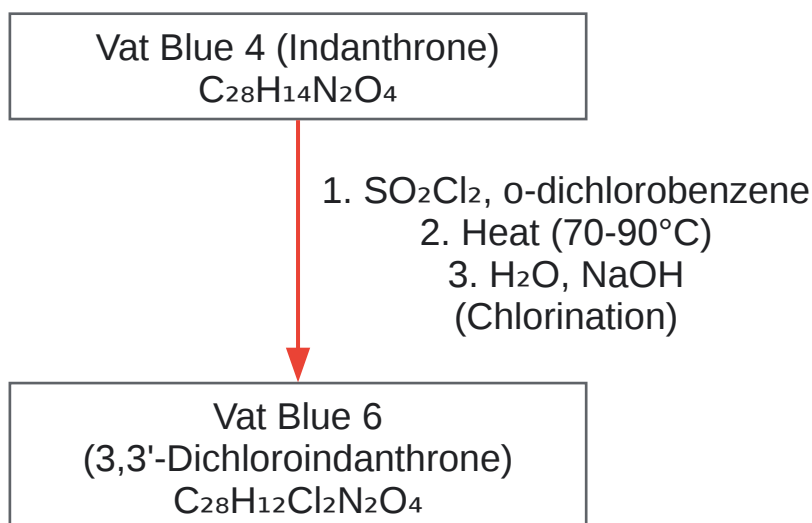
Experimental Protocol: Synthesis of Vat Blue 6 from Vat Blue 4

This protocol is adapted from patent literature describing an industrial synthesis method.^[3]

1. Reaction Setup: a. In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add an aromatic inert solvent such as o-dichlorobenzene (e.g., 3 parts by mass relative to Vat Blue 4). b. Add the solid Vat Blue 4 powder (1 part by mass) to the solvent to form a suspension. c. Heat the suspension to near the solvent's boiling point while bubbling nitrogen through it to remove residual water azeotropically. d. Cool the dehydrated suspension to 20-40°C.
2. Chlorination: a. Slowly add sulfonyl chloride (SO_2Cl_2) to the suspension. The molar ratio of Vat Blue 4 to sulfonyl chloride can range from 1:1.5 to 1:8. Maintain the temperature between 20-40°C during the addition. b. After the addition is complete, heat the reaction mixture to 70-90°C and maintain for several hours until the reaction is complete (monitored by a technique like thin-layer chromatography).
3. Product Isolation and Purification: a. Cool the reaction mixture and add water (1-10 parts by mass relative to the initial Vat Blue 4) to dilute the material. b. Adjust the pH of the aqueous phase to 7-10 by adding an alkali solution (e.g., sodium hydroxide). c. Heat the mixture to distill off the o-dichlorobenzene solvent via steam distillation. d. Filter the remaining aqueous suspension using a filter press. e. Wash the filter cake with hot water (70-90°C) until the filtrate pH is neutral (5-8). f. Dry the purified solid product to obtain **Vat Blue 6**.

Visualization: Synthesis Pathway of Vat Blue 6

The diagram below illustrates the chemical transformation from Vat Blue 4 to **Vat Blue 6**.



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